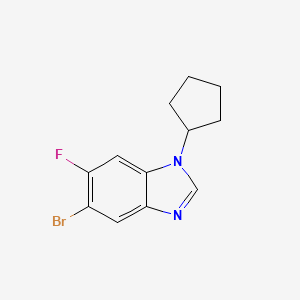

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

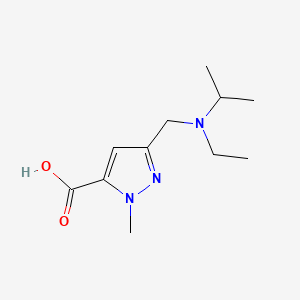

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole (5-BCFB) is a heterocyclic organic compound that has attracted a great deal of scientific interest due to its potential applications in a variety of fields. 5-BCFB is a fluorinated benzimidazole, a class of compounds that have been studied for their potential in a variety of applications, including medicinal chemistry, materials science, and biochemistry. 5-BCFB has been particularly studied for its potential use in medicinal chemistry, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antiviral Activities

One of the primary applications of benzimidazole derivatives, closely related to 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole, is in the domain of enzyme inhibition and the enhancement of antiviral activities. For instance, terbenzimidazoles have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and cell division. This inhibition has significant implications for anticancer drug development, with studies showing that specific derivatives exhibit cytotoxicity towards human lymphoblastoma cells, indicating their potential as cancer therapeutics (Rangarajan et al., 2000).

Antimicrobial and Antifungal Properties

Benzimidazole derivatives are also noted for their antimicrobial and antifungal properties. Research has demonstrated that novel benzimidazole compounds possess significant activity against a range of bacterial and fungal pathogens. This includes efficacy against strains such as Candida albicans, showcasing the potential for these compounds to serve as templates for developing new antimicrobial agents. For example, synthesis efforts have led to compounds that show comparable or superior activity against fungal pathogens when compared to commercially available fungicides, with minimum inhibitory concentrations indicating potent fungicidal properties (Ahmadi & Nahri-Niknafs, 2011).

Biological Synthesis and Evaluation

The chemo-enzymatic synthesis of 5,6-disubstituted benzimidazole ribo- and 2'-deoxyribonucleosides has been explored, revealing the substrate activity of these compounds for certain enzymes. This research highlights the potential utility of benzimidazole derivatives in biochemical synthesis, particularly in the creation of nucleoside analogs. Although the synthesized nucleosides showed no significant inhibitory activity against a broad spectrum of DNA and RNA viruses, the study underscores the importance of benzimidazole derivatives in the development of novel biochemical compounds (Konstantinova et al., 2012).

Targeted Drug Design

The computational design of benzimidazole derivatives for inhibiting Escherichia coli DNA Gyrase B suggests a targeted approach to drug discovery. This involves the synthesis of compounds based on a pharmacophore model, aiming to interfere with bacterial DNA replication mechanisms. Such efforts point to the strategic use of benzimidazole derivatives in designing drugs with specific microbial targets, showcasing their versatility in addressing antibiotic resistance (Aroso et al., 2021).

Eigenschaften

IUPAC Name |

5-bromo-1-cyclopentyl-6-fluorobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2/c13-9-5-11-12(6-10(9)14)16(7-15-11)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUPBRKZTUHLFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=CC(=C(C=C32)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742883 |

Source

|

| Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-cyclopentyl-6-fluorobenzimidazole | |

CAS RN |

1365272-22-5 |

Source

|

| Record name | 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)